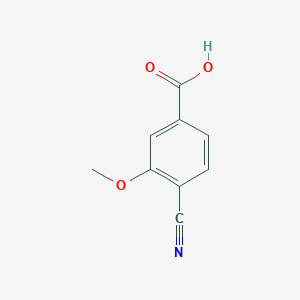

4-Cyano-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHJRZMASFIJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102362-00-5 | |

| Record name | 4-cyano-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic acid

Introduction

4-Cyano-3-methoxybenzoic acid, identified by the CAS number 102362-00-5 , is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique trifunctional structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, safety, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The distinct arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 102362-00-5 | [2] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Predicted Boiling Point | 394.3 ± 27.0 °C | [1] |

| Predicted Density | 1.32 ± 0.1 g/cm³ | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display nine unique signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely above 165 ppm. The methoxy carbon would resonate around 55-60 ppm. The aromatic carbons would show a range of chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would indicate the C≡N stretch of the nitrile group. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong band between 1680 and 1710 cm⁻¹. A broad O-H stretch from the carboxylic acid dimer would be observed in the region of 2500-3300 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-H stretching from the aromatic ring and methyl group would be present.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 177. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. One plausible method is the cyanation of a corresponding halogenated precursor. While a direct, detailed protocol for this specific molecule is not widely published, a general procedure can be adapted from the synthesis of structurally similar compounds, such as 4-cyano-3-nitrobenzoic acid.[3]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

This protocol is an illustrative example and may require optimization.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine the starting material (e.g., 4-bromo-3-methoxybenzoic acid), a cyanide source (e.g., copper(I) cyanide), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

-

Reaction: Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into an acidic aqueous solution to precipitate the crude product. The solid is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its functional groups allow for a variety of chemical transformations to generate diverse molecular scaffolds.

-

Carboxylic Acid: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in the development of new therapeutic agents.

-

Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug molecules.

-

Methoxy Group: The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. Its utility lies in its potential as a key intermediate for the synthesis of novel drug candidates.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4]

The following diagram outlines a logical workflow for handling and safety assessment.

Caption: A workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of organic synthesis, particularly for pharmaceutical and agrochemical research and development. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool for the creation of novel and complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the behavior of analogous structures. Further research into its synthesis, characterization, and utility is warranted to fully explore its capabilities.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

Angene Chemical. Safety Data Sheet. Available at: [Link]

-

PubChem. 4-Methoxybenzoic Acid. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Available at: [Link]

- US Patent US6613930B2. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

PubChemLite. This compound (C9H7NO3). Available at: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

-

PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). Available at: [Link]

-

PubChem. 4-Cyano-2-methoxybenzoic acid. Available at: [Link]

-

ResearchGate. (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-methoxy-. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. 3-Methoxybenzoic Acid. Available at: [Link]

-

Wikipedia. p-Anisic acid. Available at: [Link]

-

HMDB. Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Available at: [Link]

- Google Patents. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.

-

SpectraBase. 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

NIST WebBook. Benzoic acid, 3-methoxy-. Available at: [Link]

-

SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Cyano-3-methoxybenzoic acid: A Key Intermediate for Advanced Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Cyano-3-methoxybenzoic acid. We will delve into its molecular characteristics, provide expert insights into its synthesis and characterization, and explore its applications as a strategic building block in the development of complex molecules. This document is structured to provide not just data, but a causal understanding of the compound's properties and utility.

Part 1: Core Molecular and Physicochemical Profile

This compound (CAS No. 102362-00-5) is a bifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a methoxy ether group. This unique combination of an electron-donating group (methoxy) and two electron-withdrawing groups (cyano and carboxyl) on a benzene ring creates a versatile chemical scaffold with distinct reactivity at each functional site. Its structure makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals[1].

Molecular Structure

The molecular structure consists of a benzoic acid core, substituted with a methoxy group at position 3 and a cyano group at position 4.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while core data is established, some physical properties like boiling point are based on predictive models.

| Property | Value | Source |

| CAS Number | 102362-00-5 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Boiling Point | 394.3 ± 27.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white crystalline solid (Expected) |

Part 2: Proposed Synthesis and Structural Characterization

As a specialized intermediate, a validated, step-by-step synthesis protocol for this compound is not widely published in standard literature. However, leveraging established organometallic transformations, a robust and high-yielding synthesis can be confidently proposed.

Rationale for Synthetic Strategy

The most logical and efficient pathway to introduce a cyano group onto an aromatic ring is through a transition-metal-catalyzed cross-coupling reaction. Palladium-catalyzed cyanation of an aryl halide (e.g., bromide or chloride) is a well-established, versatile, and highly functional-group-tolerant method[2][3][4]. This approach is preferable to classical methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper salts, leading to reproducibility issues and waste-disposal challenges[3].

The proposed synthesis therefore starts from the readily available precursor, 4-Bromo-3-methoxybenzoic acid . The palladium catalyst, in conjunction with a suitable phosphine ligand and a cyanide source, facilitates the substitution of the bromine atom with a nitrile group.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative methodology based on modern cross-coupling literature and requires experimental optimization for scale and purity.

Materials:

-

4-Bromo-3-methoxybenzoic acid

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc powder (optional, as reductant)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-methoxybenzoic acid (1.0 equiv), Zinc Cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

-

Solvent Addition: Add anhydrous, degassed DMF via cannula to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench with 1 M HCl and dilute with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Part 4: Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for this compound was not available at the time of this writing, prudent safety measures should be adopted based on analogous aromatic carboxylic acids and nitriles.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Harmful if swallowed, in contact with skin, or if inhaled is a common hazard for related compounds.[5][6] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Disclaimer: This safety information is for guidance only. Always consult a compound-specific SDS before use and perform a thorough risk assessment for any experimental procedure.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its defined molecular structure and weight, combined with its bifunctional nature, provide a reliable and versatile platform for the synthesis of novel compounds. The proposed palladium-catalyzed synthesis offers a modern, efficient route to its production, and its structure can be unequivocally confirmed using standard spectroscopic methods. For professionals engaged in the design and development of new chemical entities, this compound represents a strategic tool for molecular innovation.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

-

MIT Open Access Articles. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. [Link]

-

ACS Publications. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. [Link]

-

ACS Publications. A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

-

Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

SpectraBase. 2-Cyanobenzoic acid. [Link]

-

NIST WebBook. o-Cyanobenzoic acid. [Link]

Sources

- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. angenechemical.com [angenechemical.com]

- 6. gustavus.edu [gustavus.edu]

- 7. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 4-Cyano-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Cyano-3-methoxybenzoic acid, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes its core physical and chemical properties, outlines a plausible synthetic route with detailed protocols, and discusses its applications, grounded in established chemical principles and available data.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a nitrile (cyano), and a methoxy group, makes it a versatile building block in organic synthesis. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups imparts a unique reactivity profile, which is highly valuable for constructing complex molecular architectures.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 102362-00-5 | 1[2] |

| Molecular Formula | C₉H₇NO₃ | 3[4] |

| Molecular Weight | 177.16 g/mol | 5[6] |

| IUPAC Name | This compound | PubChem[7] |

| InChI Key | MBHJRZMASFIJBE-UHFFFAOYSA-N | PubChem[7] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C#N | PubChem[7] |

Physical and Chemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, which typically results in a relatively high melting point and a crystalline solid state at room temperature. The aromatic ring provides rigidity, while the polar cyano and methoxy groups contribute to its overall polarity.

Table 2: Physical and Chemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 394.3 ± 27.0 °C | Predicted value | 5[6] |

| Density | 1.32 ± 0.1 g/cm³ | Predicted value | [6] |

| pKa | ~3.9 - 4.5 | Predicted. Similar to related benzoic acids. The electron-withdrawing cyano group increases acidity compared to benzoic acid (pKa ~4.2). | 2[2] |

| XlogP | 1.5 | Predicted value indicating moderate lipophilicity. | PubChem[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | Inferred from the properties of the closely related 4-methoxybenzoic acid, which is highly soluble in alcohols and ether but sparingly soluble in water.[8] | 9[9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective transformations, making it a strategic precursor for various target molecules.

-

Carboxylic Acid Group: This is the most acidic site and a primary handle for modification. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to yield corresponding esters.

-

Amidation: Activation with coupling agents (e.g., EDCI, HOBt) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Cyano (Nitrile) Group: This group is a versatile functional handle that can be transformed into other key functionalities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 3-methoxyterephthalic acid.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂/Raney Ni) or hydride reagents. This introduces a basic center into the molecule.

-

Cycloaddition: Can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

-

-

Aromatic Ring: The benzene ring is substituted with one electron-donating group (-OCH₃) and two electron-withdrawing groups (-COOH, -CN). The methoxy group is a strong activating, ortho-, para-director, while the carboxyl and cyano groups are deactivating, meta-directors. This substitution pattern makes further electrophilic aromatic substitution challenging and highly regioselective, likely directing incoming electrophiles to the position ortho to the methoxy group and meta to the carboxyl group (C-2 position).

Caption: Key reaction pathways for this compound.

Proposed Synthesis Protocol

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Esterification of 4-Bromo-3-methoxybenzoic acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent copper-catalyzed cyanation, which is often performed under basic or neutral conditions at high temperatures.

-

Protocol:

-

Suspend 4-bromo-3-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3-methoxybenzoate, which can often be used in the next step without further purification.

-

Step 2: Rosenmund-von Braun Cyanation

-

Rationale: This reaction replaces the aryl bromide with a nitrile group using copper(I) cyanide. This is a standard method for introducing cyano groups onto aromatic rings. High-boiling polar aprotic solvents like DMF or NMP are typically required.

-

Protocol:

-

Combine methyl 4-bromo-3-methoxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF (5-10 volumes).

-

Heat the mixture to 140-160 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

-

After completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-cyano-3-methoxybenzoate.

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the deprotection of the methyl ester to reveal the desired carboxylic acid. This is achieved via base-mediated hydrolysis.

-

Protocol:

-

Dissolve methyl 4-cyano-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 1-3 hours).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

-

Pharmaceutical Scaffolding: Its trifunctional nature allows it to serve as a versatile scaffold. The amide derivatives formed from its carboxylic acid are common motifs in drug candidates. The cyano and methoxy groups can be used to modulate properties like solubility, lipophilicity, and metabolic stability, or to form specific interactions with biological targets.

-

Precursor for Heterocycles: The reactive handles on this molecule can be used to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of this molecule could make it a candidate for developing new materials with specific electronic or physical properties.

While specific drugs derived from this exact starting material are not prominently disclosed in public literature, its structural motifs are present in various kinase inhibitors and other targeted therapies. For example, substituted cyanobenzoic acids are key components in the synthesis of PARP inhibitors.[4]

Spectral Data Interpretation (Predicted)

No experimental spectra are publicly available for this compound. However, based on its structure and data from analogous compounds like 4-methoxybenzoic acid, the following spectral characteristics can be predicted.[10][11][12]

¹H NMR (in DMSO-d₆):

-

-COOH Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets between 7.0 and 8.0 ppm. The proton at C-5 (between the cyano and carboxyl groups) would likely be the most deshielded.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to 3H.

¹³C NMR (in DMSO-d₆):

-

-COOH Carbon: Expected in the range of 165-170 ppm.

-

-CN Carbon: Expected in the range of 115-120 ppm.

-

Aromatic Carbons: Six distinct signals between ~110 and 160 ppm. The carbon attached to the methoxy group (C-3) would be the most shielded, while the carbon attached to the cyano group (C-4) and the carboxyl group (C-1) would be significantly downfield.

-

-OCH₃ Carbon: A signal around 55-60 ppm.[13]

FT-IR (KBr Pellet):

-

O-H Stretch (-COOH): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (-COOH): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C≡N Stretch (-CN): A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.

-

C-O Stretch (-OCH₃): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 177.

-

Key Fragments: Loss of -OH (m/z = 160), loss of -OCH₃ (m/z = 146), and loss of -COOH (m/z = 132).

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Hazards: While specific toxicity data is limited, related benzoic acids and nitriles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- BLD Pharm. This compound.

- Lead Sciences. This compound.

- MySkinRecipes. This compound.

- ChemicalBook. 4-(3-Cyanophenyl)-2-methoxybenzoic acid.

- Benchchem. A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid.

- Google Patents.

- Benchchem. Solubility profile of 4-methoxybenzoic acid in different solvents.

- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

- PubChem. This compound (C9H7NO3).

- PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid.

- NIST. Benzoic acid, 4-methoxy-.

- The Royal Society of Chemistry.

- NIST. Mass spectrum of Benzoic acid, 4-methoxy-.

- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) IR1.

- Chem-Space. Properties of substance: 4-methoxybenzoic acid.

- PubChem. 3-Methoxybenzoic Acid.

- ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.

Sources

- 1. 102362-00-5|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(3-Cyanophenyl)-2-methoxybenzoic acid CAS#: 1035928-76-7 [m.chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 8. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 12. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 4-Cyano-3-methoxybenzoic acid in Methanol and Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide for Researchers

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility of 4-Cyano-3-methoxybenzoic acid, a key intermediate in organic synthesis[1], in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). We will explore the theoretical principles governing its solubility, grounded in molecular structure and intermolecular forces, and present a detailed, field-proven experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

This compound (C₉H₇NO₃, MW: 177.16 g/mol ) is a substituted benzoic acid derivative utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals[1]. Its utility in these applications is fundamentally linked to its solubility. Whether for reaction chemistry, purification, formulation, or ADME (absorption, distribution, metabolism, and excretion) studies, understanding how this molecule interacts with different solvents is paramount. Poor solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and poor bioavailability of final active pharmaceutical ingredients (APIs).

This guide focuses on two solvents of distinct physicochemical properties:

-

Methanol (MeOH): A polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor.

-

Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent with a strong dipole moment, acting as a powerful hydrogen bond acceptor.

By understanding the solubility of this compound in these solvents, researchers can make informed decisions regarding reaction conditions, crystallization processes, and the preparation of stock solutions for screening and analysis.

Physicochemical Properties of Solute and Solvents

A molecule's solubility is dictated by its own structure and the properties of the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents[2]. The properties of our components are summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features | Predicted Properties |

| This compound | C₉H₇NO₃ | 177.16 | Aromatic Ring, Carboxylic Acid (-COOH), Cyano (-C≡N), Methoxy (-OCH₃) | Boiling Point: 394.3±27.0 °C[1], Density: 1.32±0.1 g/cm³[1] |

| Methanol | CH₄O | 32.04 | Hydroxyl group (-OH) | Polar, Protic, Hydrogen bond donor & acceptor |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Sulfoxide group (S=O) | Polar, Aprotic, Strong hydrogen bond acceptor[3] |

Theoretical Principles & Solubility Prediction

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and solvent molecules[4]. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The key functional groups of this compound are:

-

Carboxylic Acid (-COOH): This is the most significant polar, protic group. It can act as a strong hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens).

-

Cyano Group (-C≡N): The nitrogen atom has a lone pair of electrons and the group possesses a strong dipole, making it a good hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

-

Aromatic Ring: This benzene ring is largely non-polar and hydrophobic.

Interactions with Methanol (Polar, Protic)

In methanol, the primary solute-solvent interaction will be hydrogen bonding. Methanol's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen, the methoxy oxygen, and the cyano nitrogen of our solute. Simultaneously, the acidic proton of the solute's carboxylic acid can donate a strong hydrogen bond to the oxygen of methanol[5]. These multiple, favorable hydrogen bonding interactions are expected to overcome the solute's crystal lattice energy and the non-polar character of the benzene ring, leading to high solubility .

Interactions with DMSO (Polar, Aprotic)

DMSO is a powerful solvent for many organic compounds[3]. Its large dipole moment, centered on the S=O bond, makes it an exceptional hydrogen bond acceptor. The partially negative oxygen of the sulfoxide will form a very strong hydrogen bond with the acidic proton of the solute's carboxylic acid group. Dipole-dipole interactions will also occur between DMSO and the polar cyano group. While DMSO cannot donate hydrogen bonds, its ability to disrupt the solute's crystal lattice and form strong acceptor bonds suggests that this compound will also exhibit high solubility in DMSO.

Caption: Predicted intermolecular forces driving solubility.

Experimental Protocol for Equilibrium Solubility Determination

While theoretical analysis is valuable, empirical measurement is the gold standard. The following protocol describes a self-validating system for determining the equilibrium solubility of a compound using the shake-flask method, a widely accepted and robust technique[6].

Rationale Behind the Shake-Flask Method

This method is designed to create a saturated solution in a state of thermodynamic equilibrium. By agitating an excess of the solid solute with the solvent for a prolonged period, we ensure the solvent is fully saturated. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility at that temperature.

Caption: Workflow for empirical solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Methanol (HPLC grade)

-

Dimethyl Sulfoxide (DMSO, HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Vials:

-

To each of several vials (n=3 for each solvent), add an excess amount of this compound (e.g., ~10-20 mg). The key is to ensure solid remains undissolved at the end of the experiment.

-

Accurately add 1.0 mL of the chosen solvent (methanol or DMSO) to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant, controlled temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed for 24 to 48 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration is a critical self-validating step to prevent undissolved microparticles from entering the analysis sample, which would falsely inflate the solubility measurement.

-

-

Analysis by HPLC:

-

Develop an HPLC Method: Use a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides a sharp, well-resolved peak for this compound. Set the UV detector to a wavelength of maximum absorbance for the compound.

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration. The curve must have an R² value > 0.995 for trustworthiness.

-

Analyze Samples: Dilute the filtered supernatant with the solvent to ensure its concentration falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value is the solubility of this compound in that solvent at the specified temperature. Express the final result in mg/mL and/or mol/L.

-

Conclusion

Based on a theoretical analysis of its molecular structure, this compound is predicted to be highly soluble in both methanol and DMSO. This high solubility is attributable to the potential for strong hydrogen bonding and dipole-dipole interactions between the solute's polar functional groups (carboxylic acid, cyano, methoxy) and these polar solvents. While this guide provides the theoretical foundation and a robust experimental protocol for verification, it is imperative for researchers to perform empirical measurements. The detailed shake-flask method outlined herein offers a reliable and self-validating system to generate the precise quantitative data needed for successful drug development and chemical process optimization.

References

- Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- MySkinRecipes. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- BenchChem. (2025). Solubility profile of 4-methoxybenzoic acid in different solvents.

- Chemistry LibreTexts. (2019, February 13). 2.12: Intermolecular Forces.

- PubChemLite. (n.d.). This compound (C9H7NO3).

- The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Cyano-3-methoxybenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. For researchers in materials science, medicinal chemistry, and drug development, the precise structural elucidation of novel compounds is paramount. This guide presents a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 4-Cyano-3-methoxybenzoic acid, a substituted aromatic compound with potential applications as a building block in organic synthesis. By dissecting the electronic influences of its constituent functional groups—cyano, methoxy, and carboxylic acid—we provide a robust theoretical framework for its spectral features. This document serves as a predictive reference for scientists working with this molecule, detailing expected chemical shifts, coupling constants, and signal multiplicities, and includes a validated protocol for experimental data acquisition.

Structural and Electronic Analysis

To predict the NMR spectra of this compound, a foundational understanding of its molecular architecture and the interplay of its functional groups is essential. The benzene ring is substituted with three distinct groups, each exerting a unique electronic effect that modulates the magnetic environment of every proton and carbon nucleus.

-

Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing through both inductive and resonance effects, significantly deshielding adjacent nuclei.

-

Methoxy Group (-OCH₃) at C3: The oxygen's lone pairs make this an electron-donating group via resonance, which increases electron density (shields) at the ortho and para positions (C2, C4, and C6).[1] However, its inductive effect is electron-withdrawing.

-

Cyano Group (-CN) at C4: This group is powerfully electron-withdrawing due to the high electronegativity of nitrogen and its triple bond, causing strong deshielding of nearby nuclei.[1]

The cumulative effect of these substituents creates a highly differentiated electronic landscape across the aromatic ring, allowing for a detailed and predictable NMR analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three for the aromatic protons, one for the methoxy group protons, and one for the carboxylic acid proton. The solvent of choice for analysis is DMSO-d₆, which is capable of solubilizing the polar compound and allows for the observation of the exchangeable carboxylic acid proton.

Causality of Predicted Chemical Shifts (δ)

-

-COOH Proton (Hₐ): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm . Its acidic nature and involvement in hydrogen bonding lead to significant deshielding.

-

Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts are dictated by their position relative to the substituents.

-

H-2: Positioned ortho to the strongly electron-withdrawing -COOH group, this proton will be significantly deshielded. It is also ortho to the electron-donating -OCH₃ group, which provides some shielding. The net effect is a downfield shift, predicted around δ 7.7-7.9 ppm .

-

H-6: This proton is ortho to the strongly electron-withdrawing -CN group and meta to the -COOH group. It will experience substantial deshielding, making it the most downfield of the aromatic protons, predicted in the range of δ 8.1-8.3 ppm .

-

H-5: Located meta to both the -COOH and -CN groups but ortho to the -OCH₃ group, its environment is more complex. The primary influence is the shielding from the ortho methoxy group, shifting it relatively upfield compared to the other aromatic protons. Its predicted shift is around δ 7.4-7.6 ppm .

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to other protons. They will appear as a sharp singlet in the characteristic region for methoxy groups, predicted at δ 3.9-4.1 ppm .

Predicted Splitting Patterns (Multiplicity)

The aromatic protons form an AMX spin system, and their multiplicities can be predicted using the n+1 rule, considering typical coupling constants (J):

-

Ortho coupling (³J): ~7-9 Hz

-

Meta coupling (⁴J): ~2-3 Hz

-

H-2: Coupled only to H-6 via a long-range meta interaction. It will appear as a doublet (d) with J ≈ 2-3 Hz.

-

H-6: Coupled to H-5 via an ortho interaction and to H-2 via a meta interaction. It will appear as a doublet of doublets (dd) with J ≈ 8-9 Hz and J ≈ 2-3 Hz.

-

H-5: Coupled only to H-6 via an ortho interaction. It will appear as a doublet (d) with J ≈ 8-9 Hz.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 12.0 | broad s | - | 1H |

| H-6 | 8.1 – 8.3 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H-2 | 7.7 – 7.9 | d | ⁴J ≈ 2-3 | 1H |

| H-5 | 7.4 – 7.6 | d | ³J ≈ 8-9 | 1H |

| -OCH₃ | 3.9 – 4.1 | s | - | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are predicted based on standard values for substituted benzenes.[2][3]

Causality of Predicted Chemical Shifts (δ)

-

Carboxylic Acid Carbon (C7): The carbonyl carbon of the acid is highly deshielded and is predicted to appear in the range of δ 165-168 ppm .

-

Aromatic Carbons (C1-C6): These carbons typically resonate between δ 110-160 ppm.

-

C1: Attached to the -COOH group, this carbon will be deshielded. Predicted at δ 132-135 ppm .

-

C3: Attached to the electron-donating -OCH₃ group, this carbon will be significantly shielded and shifted upfield, but its position next to two electron-withdrawing groups complicates the prediction. A reasonable estimate is δ 155-158 ppm due to the direct attachment to the electronegative oxygen.

-

C4: Attached to the electron-withdrawing -CN group, this carbon will be deshielded. However, carbons attached to cyano groups often appear more upfield than expected. Predicted at δ 110-115 ppm .

-

C2, C5, C6 (CH Carbons): These carbons are influenced by their neighboring substituents. C6, being between two electron-withdrawing groups, will be the most deshielded CH at δ 135-138 ppm . C2 will be similarly deshielded at δ 130-133 ppm . C5, ortho to the methoxy group, will be the most shielded at δ 118-122 ppm .

-

-

Cyano Carbon (C8): The carbon of the nitrile group is predicted to resonate in the range of δ 116-119 ppm .

-

Methoxy Carbon (C9): This aliphatic carbon will be the most upfield signal, predicted in the range of δ 56-58 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C7 (-COOH) | 165 – 168 |

| C3 (-OCH₃) | 155 – 158 |

| C6 | 135 – 138 |

| C1 (-COOH) | 132 – 135 |

| C2 | 130 – 133 |

| C5 | 118 – 122 |

| C8 (-CN) | 116 – 119 |

| C4 (-CN) | 110 – 115 |

| C9 (-OCH₃) | 56 – 58 |

Standard Operating Protocol for NMR Data Acquisition

To validate these predictions, a standardized experimental approach is crucial. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Experimental Workflow

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.

-

Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard pulse program. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Identify and label the chemical shift of each peak.

-

Conclusion

The theoretical ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a set of well-resolved and assignable signals. The distinct electronic nature of the carboxylic acid, methoxy, and cyano substituents creates a unique magnetic environment for each nucleus, allowing for full structural characterization. This guide provides researchers with a robust predictive framework and a validated experimental protocol, facilitating the efficient and accurate identification of this compound in complex research and development settings. The principles outlined herein are broadly applicable to the structural elucidation of other polysubstituted aromatic systems.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. This journal is © The Royal Society of Chemistry 2013. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

Sources

An In-Depth Technical Guide to the Fundamental Synthesis of 4-Cyano-3-methoxybenzoic Acid

Abstract: 4-Cyano-3-methoxybenzoic acid (C₉H₇NO₃) is a pivotal molecular building block in the synthesis of complex organic molecules, serving as a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] Its bifunctional nature, featuring both a carboxylic acid and a nitrile group on a substituted benzene ring, allows for diverse and sequential chemical modifications. This guide provides a comprehensive exploration of the core synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the primary synthetic strategies, delving into the mechanistic rationale behind experimental choices, providing detailed protocols, and offering a comparative analysis to inform synthetic route selection.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound logically begins with a retrosynthetic approach, identifying the most reliable and efficient methods for introducing the key functional groups: the cyano (-CN) and the carboxylic acid (-COOH). Two principal strategies emerge from this analysis, primarily centered on the formation of the C-CN bond.

-

Strategy A: The Sandmeyer Reaction. This classic and robust transformation involves the conversion of an aromatic primary amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][3] This route presupposes the availability of 4-amino-3-methoxybenzoic acid.

-

Strategy B: Cyanation of an Aryl Halide. This strategy involves the nucleophilic substitution of a halogen (commonly Br or Cl) on the aromatic ring with a cyanide source. This can be achieved through copper-mediated reactions (Rosenmund-von Braun) or, more modernly, through palladium-catalyzed cross-coupling reactions.[4][5] The required precursor is a 4-halo-3-methoxybenzoic acid.

Caption: High-level retrosynthetic strategies for this compound.

Primary Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is arguably the most fundamental and widely employed method for this synthesis due to the relatively inexpensive starting materials and the reaction's high reliability.[6][7] The pathway commences with 4-amino-3-methoxybenzoic acid, which can be readily prepared from vanillic acid.[8][9]

Principle and Mechanistic Rationale

The core of this pathway is a two-step, one-pot process:

-

Diazotization: The aromatic amino group is converted into an aryl diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This is a critical activation step, as the resulting diazonium group is an excellent leaving group (molecular nitrogen, N₂). The reaction must be performed at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from premature decomposition.

-

Cyanation: The diazonium salt is then subjected to a copper(I) cyanide-catalyzed reaction. The mechanism involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt, which generates an aryl radical and releases nitrogen gas. This radical then reacts with the cyanide, which is coordinated to the newly formed copper(II) species, to yield the final aryl nitrile product and regenerate the copper(I) catalyst.[2]

Experimental Protocol

This protocol outlines the synthesis starting from the commercially available 4-amino-3-methoxybenzoic acid.

Step 1: Diazotization of 4-Amino-3-methoxybenzoic acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-methoxybenzoic acid (1 eq.) in a solution of concentrated hydrochloric acid (3 eq.) and water.

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is strictly maintained below 5 °C. The addition should be slow enough to control any gas evolution.

-

Stir the resulting mixture for an additional 20-30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a clear, pale-yellow solution.

Step 2: Sandmeyer Cyanation

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN, 1.2 eq.) in water. Warm the solution gently if necessary to achieve dissolution, then cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. This addition is exothermic and often accompanied by vigorous nitrogen gas evolution. Maintain the reaction temperature below 20 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture, acidify with additional hydrochloric acid to precipitate the product, and collect the crude this compound by filtration.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Experimental workflow for the synthesis via the Sandmeyer reaction.

Alternative Pathway: Cyanation of 4-Bromo-3-methoxybenzoic Acid

An important alternative route involves the substitution of a halogen, typically bromine, from the 4-position of the aromatic ring. This is particularly useful if 4-bromo-3-methoxybenzoic acid is a more readily available or cost-effective starting material.

Principle and Rationale

This strategy relies on transition-metal catalysis to facilitate the otherwise difficult nucleophilic substitution of an aryl halide. While older methods like the Rosenmund-von Braun reaction use stoichiometric copper(I) cyanide at high temperatures, modern protocols often favor palladium-catalyzed cyanation.[10][11] These reactions are generally lower in temperature and have a broader substrate scope. A non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can be employed, which enhances the safety profile of the reaction compared to using alkali metal cyanides directly.[4]

Experimental Protocol (Palladium-Catalyzed Cyanation)

-

To a reaction vessel, add 4-bromo-3-methoxybenzoic acid (1 eq.), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], ~0.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, ~1-5 mol%), and a suitable ligand (e.g., dppf).

-

Add a base, such as sodium carbonate (Na₂CO₃), and a polar aprotic solvent like DMAc or NMP.

-

De-gas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).

-

Heat the reaction mixture to 120-140 °C and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

After cooling, dilute the reaction mixture with water and acidify to precipitate the product.

-

Filter the crude product and purify by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

| Feature | Sandmeyer Reaction (Strategy A) | Aryl Halide Cyanation (Strategy B) |

| Starting Material | 4-Amino-3-methoxybenzoic acid | 4-Bromo- or 4-Chloro-3-methoxybenzoic acid |

| Key Reagents | NaNO₂, HCl, CuCN | Palladium or Copper Catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆]) |

| Temperature | Low (0-5 °C) then moderate (50-60 °C) | High (120-140 °C for Pd-catalyzed) |

| Advantages | Well-established, often high-yielding, uses inexpensive reagents. | Avoids unstable diazonium intermediate, can use less toxic cyanide sources.[4] |

| Disadvantages | Involves a thermally unstable and potentially explosive diazonium salt. Requires careful temperature control. | Requires expensive palladium catalysts and ligands. High reaction temperatures. |

| Scalability | Readily scalable with appropriate engineering controls for safety. | Scalable, but catalyst cost can be a factor. |

Conclusion

The synthesis of this compound is most reliably achieved through the Sandmeyer reaction of 4-amino-3-methoxybenzoic acid. This pathway is characterized by its operational simplicity, cost-effectiveness, and robust performance, making it a cornerstone method for both laboratory and industrial-scale production. While alternative routes, such as the palladium-catalyzed cyanation of aryl halides, offer advantages in terms of avoiding diazonium intermediates and utilizing safer cyanide sources, they often come at a higher cost due to precious metal catalysts. The choice of synthetic strategy will ultimately depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the specific safety and equipment constraints of the laboratory.

References

- Benchchem. A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid.

- ChemicalBook. 3-CYANO-4-ETHOXYBENZOIC ACID synthesis.

- MySkinRecipes. This compound.

- L.S.College, Muzaffarpur. Sandmeyer reaction. 2022-01-21.

- Benchchem. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid.

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

- ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis.

- ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.

- AWS. Cyanation of Arenes via Iridium-Catalyzed Borylation.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

- SpecialChem. The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents. US7595417B2 - Cyanation of aromatic halides.

- SciSpace. A general electrochemical strategy for the Sandmeyer reaction.

- PubChemLite. 4-formyl-3-methoxybenzoic acid (C9H8O4).

- Google Patents. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

- Chemical Communications (RSC Publishing). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.

- The Royal Society of Chemistry. Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.

- MySkinRecipes. 4-Bromo-3-cyanobenzoic acid.

- PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid.

- CDC Stacks. Supporting Information.

-

Wikipedia. Vanillic acid. Available from: [Link]

- Chemicalland21. 3-Cyano-4-methoxybenzoic acid methyl ester.

- Benchchem. A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.

-

PubChem - NIH. Vanillic Acid | C8H8O4 | CID 8468. Available from: [Link]

- Google Patents. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.

- Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.

-

ResearchGate. (PDF) 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. 2025-10-15. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 5. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Vanillic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

The Emerging Therapeutic Potential of 4-Cyano-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance and the need for more targeted therapies. The benzoic acid framework, a privileged structure in medicinal chemistry, continues to serve as a foundational template for the development of new therapeutic agents. This guide focuses on a particularly promising, yet underexplored subclass: derivatives of 4-cyano-3-methoxybenzoic acid. The unique electronic and steric properties conferred by the cyano and methoxy groups create a scaffold ripe for chemical modification and biological activity. This document provides a technical deep-dive into the current understanding of these derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and potential mechanisms of action. We will move beyond a simple recitation of facts, instead focusing on the causality behind experimental design and the logic of protocol selection, empowering you to critically evaluate and advance this exciting area of research.

Part 1: The Core Scaffold - Physicochemical Properties and Rationale for Derivatization

The this compound molecule is characterized by an aromatic ring substituted with three key functional groups: a carboxylic acid, a cyano group, and a methoxy group. This specific arrangement has profound implications for its chemical reactivity and potential for biological interaction.

-

Carboxylic Acid (-COOH): This group is a versatile handle for derivatization, commonly converted into esters, amides, or hydrazides. This allows for the systematic modification of the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

-

Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile functionality polarizes the aromatic ring, influencing its interaction with biological targets. It is also a known bioisostere for other functional groups and can participate in critical hydrogen bonds or dipole-dipole interactions within a protein's active site.

-

Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the ring in concert with the cyano group. It also adds lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.

The strategic interplay of these groups makes this scaffold an ideal starting point for creating libraries of compounds with diverse physicochemical properties, thereby increasing the probability of identifying molecules with potent and selective biological activity.

Part 2: Key Biological Activities and Mechanistic Insights

While research into this specific class of compounds is still emerging, several key areas of biological activity have been identified. We will explore the most prominent of these, focusing on the underlying mechanisms and the experimental evidence.

Anticancer Activity: Targeting Uncontrolled Proliferation

A significant focus of research on benzoic acid derivatives has been in the field of oncology. Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines.

Mechanism of Action: A prevalent mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. One of the critical signaling pathways governing this process is the p53 pathway. In a healthy cell, the tumor suppressor protein p53 is kept at low levels by its negative regulator, MDM2. Upon cellular stress (such as that induced by a chemotherapeutic agent), p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. It has been hypothesized that certain derivatives of this compound may interfere with the p53-MDM2 interaction, leading to p53 activation and subsequent tumor cell death.

Diagram: Hypothesized p53-Mediated Apoptotic Pathway

Caption: A potential mechanism where the derivative inhibits MDM2, stabilizing p53.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the cytotoxic effect of a compound on a cancer cell line. The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO, then diluted in medium)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Sample Cytotoxicity Data

| Derivative | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Compound A | MCF-7 (Breast Cancer) | 48 | 15.2 |

| Compound B | A549 (Lung Cancer) | 48 | 25.8 |

| Compound C | MCF-7 (Breast Cancer) | 48 | 8.9 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.8 |

Note: Data is illustrative and not from a specific publication.

Antimicrobial Activity: Combating Bacterial Pathogens

The search for new antimicrobial agents is a global health priority. Benzoic acid and its derivatives have long been known for their preservative and antimicrobial properties. The this compound scaffold offers a modern platform for developing novel antibacterial agents.

Mechanism of Action: While the exact mechanisms can vary, a common target for antibacterial compounds is the bacterial cell wall or essential enzymes involved in metabolic pathways. For instance, some benzoic acid derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria. Inhibition of this enzyme leads to a depletion of DNA precursors, halting bacterial replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-